molecular formula C8H7BF2O4 B2554393 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid CAS No. 2096334-34-6

4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid

Cat. No.: B2554393
CAS No.: 2096334-34-6
M. Wt: 215.95
InChI Key: FKBKLXXNCMSJMQ-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid (CAS RN: 2096334-34-6) is a fluorinated arylboronic acid derivative featuring a phenyl ring substituted with two fluorine atoms at positions 4 and 5, a methoxycarbonyl (-COOMe) group at position 2, and a boronic acid (-B(OH)₂) moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science . The electron-withdrawing fluorine and methoxycarbonyl substituents enhance the reactivity of the boronic acid group while influencing solubility and stability .

Properties

IUPAC Name

(4,5-difluoro-2-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-6(10)7(11)3-5(4)9(13)14/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBKLXXNCMSJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C(=O)OC)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 4,5-difluoro-2-(methoxycarbonyl)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd).

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Protodeboronation: De-boronated aromatic compounds.

Scientific Research Applications

4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The fluorination pattern and ester/ether substituents differentiate 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid from analogs. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Boronic Acids
Compound Name CAS Number Substituents Similarity Score Key Differences
2-Methoxycarbonyl-5-fluorophenylboronic acid 850568-05-7 5-F, 2-MeOCO- 0.96 Lacks 4-F, reducing electron-withdrawing effects
(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid 957062-87-2 5-F, 2-EtOCO- 0.93 Ethoxy group increases hydrophobicity vs. methoxy
(4,5-Difluoro-2-methoxyphenyl)boronic acid 870777-32-5 4,5-diF, 2-MeO- 0.88 Methoxy lacks carbonyl, reducing acidity of boronic acid
3-Cyano-5-(methoxycarbonyl)phenylboronic Acid AS133142 5-MeOCO-, 3-CN N/A Cyano group enhances electronic withdrawal

Key Findings :

  • Ester vs. Ether : Methoxycarbonyl (-COOMe) groups increase electron withdrawal compared to methoxy (-OMe), stabilizing the boronic acid via resonance and reducing protodeboronation .
  • Steric Effects : Bulkier substituents (e.g., ethoxycarbonyl) may hinder cross-coupling reactions due to steric hindrance .

Physicochemical Properties

  • Solubility: The methoxycarbonyl group improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to non-carbonyl analogs like 4,5-Difluoro-2-methoxyphenylboronic acid .
  • Stability : Electron-withdrawing groups (fluorine, carbonyl) stabilize the boronic acid against hydrolysis, making it more shelf-stable than analogs with electron-donating groups .

Commercial Availability and Pricing

  • 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester (Ref: 54-PC412364) is priced at €493.00/g, reflecting higher synthesis complexity compared to mono-fluoro analogs (e.g., 4-Fluoro-3-methoxyphenylboronic acid at €25,000/5g) .

Biological Activity

4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article aims to provide a comprehensive overview of the compound's biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name: 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid
  • Molecular Formula: C9H8B F2O4
  • CAS Number: 2096334-34-6

Synthesis Methods

The synthesis of 4,5-difluoro-2-(methoxycarbonyl)phenylboronic acid typically involves the following steps:

  • Starting Material: 4,5-Difluorobenzeneboronic acid.
  • Reagents: Methoxycarbonyl chloride in the presence of a base such as triethylamine.
  • Conditions: The reaction is generally carried out under an inert atmosphere to prevent moisture interference.

Antimicrobial Activity

Research has indicated that boronic acids can exhibit significant antimicrobial properties. In vitro studies have demonstrated that 4,5-difluoro-2-(methoxycarbonyl)phenylboronic acid shows moderate activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Candida albicans100 µg/mL
Aspergillus niger75 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

The mechanism by which 4,5-difluoro-2-(methoxycarbonyl)phenylboronic acid exerts its biological effects is believed to involve its ability to form stable complexes with diols present in microbial cell walls. This interaction disrupts essential cellular processes, leading to cell death . Additionally, the presence of fluorine atoms enhances the compound's reactivity and binding affinity to biological targets .

Case Studies

  • Study on Antimicrobial Efficacy:
    A study conducted on various substituted phenylboronic acids, including 4,5-difluoro-2-(methoxycarbonyl)phenylboronic acid, found that it exhibited superior antimicrobial activity compared to other derivatives. The study highlighted its effectiveness against Bacillus cereus, with an MIC lower than that of established antibiotics .
  • Fluorescent Detection Method:
    Another research effort explored the use of boronic acid derivatives for bacterial detection. The study demonstrated that functionalized dendrimers containing phenylboronic acids could selectively aggregate with bacterial cells, enhancing detection sensitivity . The findings suggest potential applications in rapid diagnostics.

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